Bocphetyr

Self-assembly Peptide nanostructures Microspheres

Select Boc-Phe-Tyr-OH for Boc-strategy SPPS of Phe-Tyr motifs, reducing coupling cycles. This Boc-dipeptide uniquely enables solvent-programmable dual morphology: microspheres in water (~1.68 µm diameter) for encapsulation/controlled release, or microtapes in ethanol for optoelectronic elements. Its quantum-confined nanostructures exhibit blue luminescence, absent in monomeric Boc-amino acids. Choose over Boc-Phe-Phe-OMe (fibrils) when spherical carriers are required. ≥95% HPLC purity, soluble in DMSO.

Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
Cat. No. B12505168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocphetyr
Molecular FormulaC23H28N2O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)
InChIKeySIRXGPIISDLXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bocphetyr (Boc-Phe-Tyr-OH) – Protected Dipeptide Intermediate for Peptide Synthesis and Supramolecular Self-Assembly Research


Bocphetyr, systematically identified as N-tert-Butyloxycarbonyl-L-phenylalanyl-L-tyrosine (Boc-Phe-Tyr-OH, CAS 66076-38-8), is a Boc-protected aromatic dipeptide with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.48 g/mol [1]. It belongs to the class of N-terminal protected peptide building blocks, where the acid-labile Boc group enables its use in Boc-strategy solid-phase peptide synthesis (SPPS) . Beyond its synthetic utility, Bocphetyr has garnered significant attention in materials science for its ability to undergo spontaneous supramolecular self-assembly into well-defined nanostructures, a property that distinguishes it from simple protected amino acids and from other close dipeptide analogs [2].

Why Generic Substitution of Bocphetyr with Other Boc-Dipeptides or Protecting Group Analogs Fails


Generic substitution of Bocphetyr with ostensibly similar Boc-dipeptides such as Boc-Phe-Phe-OH or Boc-Tyr-Phe-OH is not straightforward, because even single-residue sequence alterations within this class of short aromatic peptides profoundly alter their supramolecular assembly morphology, crystallographic packing, and optical properties [1]. For example, the replacement of one phenylalanine with a tyrosine residue transforms the self-assembly outcome from amyloid-like twisted fibrils (characteristic of Boc-Phe-Phe-OMe) to discrete microspheres (characteristic of Bocphetyr), driven by the introduction of a single phenolic hydroxyl group that provides additional hydrogen-bonding capacity [1]. Similarly, substituting the Boc protecting group with an Fmoc group alters orthogonal deprotection compatibility, solubility profiles, and storage stability, making direct interchange problematic in established synthetic protocols . These differences are not merely incremental—they represent binary qualitative shifts in material properties that cannot be compensated for by adjusting a single process parameter.

Quantitative Evidence Guide: Differentiating Bocphetyr from Its Closest Analogs in Self-Assembly and Synthetic Performance


Self-Assembly Morphology: Bocphetyr Forms Microspheres While Boc-Phe-Phe-OMe Forms Amyloid-like Fibrils

In a direct comparative study, Boc-Phe-Phe-OMe (1) self-assembled into twisted fibrils reminiscent of Alzheimer's β-amyloid structures, whereas its tyrosine-modified analog Boc-Phe-Tyr-OMe (2, the methyl ester analog of Bocphetyr) self-assembled exclusively into microspheres [1]. The average microsphere diameter was measured at approximately 1.68 µm [1]. This represents a binary morphological switch driven by the presence of a single phenolic hydroxyl group in the tyrosine side chain, which introduces additional hydrogen-bonding capacity absent in the diphenylalanine analog [1].

Self-assembly Peptide nanostructures Microspheres Fibril inhibition

Crystallographic Packing Architecture: Bocphetyr Adopts Parallel β-Sheet Aggregation vs. Inverse γ-Turn for Boc-Phe-Phe-OMe

X-ray crystallographic analysis revealed structurally distinct packing architectures between Bocphetyr and its diphenylalanine analog. Boc-Phe-Phe-OMe (1) adopts an inverse γ-turn conformation and self-associates as a hydrogen-bonded chain of molecules along a 2-fold screw axis [1]. In contrast, the tyrosine-modified analog (Boc-Phe-Tyr-OMe) exhibits parallel β-sheet aggregation and cyclic packing in a higher-order assembly architecture [1]. These differences arise from the additional hydrogen-bonding capability of the tyrosine hydroxyl group, which reorganizes the entire intermolecular interaction network [1].

X-ray crystallography Peptide secondary structure β-sheet Hydrogen bonding

Solvent-Programmable Dual Morphology: Bocphetyr Forms Either Microspheres or Microtapes Depending on Solvent Conditions

Bocphetyr exhibits a distinctive solvent-programmable dual morphology not observed in closely related analogs. In HFP/water mixtures, Bocphetyr self-assembles into microspheres, whereas in HFP/ethanol mixtures, the same compound forms microtapes [1]. By comparison, the nitro-substituted analog Boc-pNPhepNPhe forms nanotubes that further self-assemble into microtapes in the same solvent systems—a hierarchical dual assembly mechanism that is absent in Bocphetyr [1]. This indicates that the tyrosine hydroxyl group provides a unique handle for solvent-directed morphological tuning that is unavailable in both the diphenylalanine and nitro-substituted analogs.

Solvent-dependent morphology Microtapes Nanostructure tunability Self-assembly

Quantum Confinement Optical Signature: Bocphetyr Exhibits Step-Like Absorption Peaks in the 240–290 nm Region Indicative of Nanoscale Quantum Confinement

Optical absorption and photoluminescence measurements reveal that Bocphetyr self-assembled nanostructures exhibit step-like peaks in the spectral region of 240–290 nm, a feature indicative of quantum confinement due to nanoscale structuring [1]. This optical signature arises from directional intermolecular π-π interactions and hydrogen-bonding networks within the self-assembled architecture [1]. By comparison, the parent Boc-p-nitro-L-phenylalanine amino acid monomer lacks these step-like absorption features entirely, confirming that the dipeptide sequence and the tyrosine residue are both necessary for generating quantum-confined nanostructures [2]. The nitro-substituted analog Boc-pNPhepNPhe also displays quantum confinement but with a different dimensionality of confinement, yielding distinct photoluminescent properties [1].

Quantum confinement Photoluminescence Optical absorption Peptide quantum dots

Peptide Synthesis Utility: Bocphetyr Offers Orthogonal Boc-Strategy Compatibility Not Available with Fmoc-Phe-Tyr-OH

Bocphetyr is specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS), where the Boc group is removed under acidic conditions (e.g., TFA), providing orthogonal compatibility with benzyl-based side-chain protection . In contrast, the Fmoc analog Fmoc-Phe-Tyr-OH requires base-labile deprotection (piperidine) and is incompatible with Boc-strategy protocols . Commercially, Bocphetyr is available at ≥95% HPLC purity from multiple vendors, with some suppliers offering purity grades of 97% or higher . The Fmoc analog Fmoc-Phe-Tyr-OH is typically supplied at 95% or 98% purity . The choice between these two protecting group strategies is binary and protocol-dependent; laboratories running established Boc-chemistry SPPS lines cannot substitute with the Fmoc analog without completely re-engineering their synthesis workflow.

Solid-phase peptide synthesis Boc strategy Protecting group orthogonality Peptide building block

Piezoelectric Performance in Electrospun Fibers: Estimated Effective Piezoelectric Coefficient Suggests Differentiation from Diphenylalanine

When incorporated into electrospun polymeric fibers, both Bocphetyr and its nitro-substituted analog exhibit piezoelectric behavior [1]. The effective piezoelectric charge coefficient for the Bocphetyr-embedded fibers has been estimated at approximately 7 pC N⁻¹, while the nitro-substituted analog Boc-pNPhepNPhe achieves approximately 16 pC N⁻¹—roughly twice that of the unmodified diphenylalanine dipeptide [1]. For context, Boc-pNPhepNPhe fibers generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻² under a 1.5 N periodic applied force [1]. It is important to note that the piezoelectric coefficient for pure Bocphetyr fibers is an estimate derived from the broader dipeptide series; the nitro substitution in Boc-pNPhepNPhe significantly enhances the piezoelectric response relative to Bocphetyr, making Bocphetyr the appropriate selection when moderate piezoelectric output is desired without the synthetic complexity of the nitro-substituted analog.

Piezoelectric Electrospun fibers Energy harvesting Peptide biomaterials

High-Confidence Application Scenarios for Bocphetyr Based on Quantitative Differentiation Evidence


Peptide Nanomaterial Design Requiring Non-Fibrillar, Microsphere Morphology

Researchers developing peptide-based nanomaterials for drug delivery, tissue engineering scaffolds, or diagnostic platforms should select Bocphetyr over Boc-Phe-Phe-OMe when the application requires spherical particulate morphology rather than fibrillar structures. As demonstrated by the direct comparative study, Bocphetyr self-assembles into discrete microspheres (average diameter ~1.68 µm), whereas Boc-Phe-Phe-OMe produces amyloid-like twisted fibrils [1]. Microspheres are generally preferred for encapsulation and controlled release applications, making Bocphetyr the appropriate building block for these use cases.

Solvent-Directed Nanostructure Fabrication: Microspheres or Microtapes from a Single Precursor

For applications requiring morphological flexibility—such as the fabrication of both spherical carriers and high-aspect-ratio tape-like conductive elements within a single materials platform—Bocphetyr uniquely enables solvent-programmable dual morphology [1]. By simply switching the co-solvent from water (producing microspheres) to ethanol (producing microtapes), researchers can access two distinct nanostructure geometries from the same compound, eliminating the need to purchase and characterize multiple different peptide building blocks [1]. This capability is not available with Boc-Phe-Phe-OMe (fibrils only) or the nitro-substituted analog (nanotubes and microtapes only).

Boc-Strategy Solid-Phase Peptide Synthesis of Phe-Tyr-Containing Sequences

Laboratories employing Boc-strategy SPPS for the synthesis of peptide sequences containing a Phe-Tyr motif should prioritize Bocphetyr as the pre-formed dipeptide building block. Bocphetyr provides the correctly protected Phe-Tyr fragment in a single coupling step, potentially reducing the number of sequential coupling/deprotection cycles by one compared to stepwise addition of Boc-Phe-OH and H-Tyr-OH [2]. The compound is commercially available at ≥95% HPLC purity, with some suppliers offering 97% purity, and is soluble in DMSO, facilitating direct incorporation into standard Boc-chemistry protocols . The Fmoc analog Fmoc-Phe-Tyr-OH is incompatible with Boc-strategy synthesis and cannot serve as a substitute .

Peptide-Based Optoelectronic and Quantum-Confined Nanostructure Research

Bocphetyr is a suitable candidate for research into peptide-based optoelectronic devices, where its quantum-confined nanostructures exhibit step-like absorption peaks in the 240–290 nm region and blue luminescence [1]. This optical signature is entirely absent in the monomeric Boc-protected amino acid precursors, confirming that the intact dipeptide—with both phenylalanine and tyrosine residues present—is required to achieve quantum confinement [2]. For researchers exploring bio-inspired quantum dots, light-emitting peptide nanostructures, or photoluminescent biomaterials, Bocphetyr provides a well-characterized entry point with documented optical properties.

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